molecular formula C19H23N3O2 B6922308 N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide

N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide

Cat. No.: B6922308
M. Wt: 325.4 g/mol
InChI Key: SEORMULFYXHBDG-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group, an ethylmorpholine moiety, and a pyridine carboxamide structure

Properties

IUPAC Name

N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-2-17-14-22(10-11-24-17)16-8-9-20-18(12-16)19(23)21-13-15-6-4-3-5-7-15/h3-9,12,17H,2,10-11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEORMULFYXHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then subjected to further reactions to introduce the benzyl and ethylmorpholine groups, ultimately yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-ethylmorpholin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.

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